molecular formula C9H14F2O3 B2873691 4-(Difluoromethyl)-1-methoxycyclohexane-1-carboxylic acid CAS No. 1955539-74-8

4-(Difluoromethyl)-1-methoxycyclohexane-1-carboxylic acid

Cat. No.: B2873691
CAS No.: 1955539-74-8
M. Wt: 208.205
InChI Key: JVUGVYQCTHQISB-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-1-methoxycyclohexane-1-carboxylic acid is an organic compound characterized by the presence of a difluoromethyl group, a methoxy group, and a carboxylic acid group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the metal-mediated stepwise difluoromethylation, where difluoromethylation reagents are used to introduce the CF2H group onto the cyclohexane ring . The reaction conditions often involve the use of metal catalysts and specific reagents to achieve the desired transformation.

Industrial Production Methods

Industrial production of this compound may involve scalable difluoromethylation processes that utilize efficient and cost-effective reagents. The use of novel non-ozone depleting difluorocarbene reagents has streamlined access to such molecules, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-1-methoxycyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents and temperatures .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Difluoromethyl)-1-methoxycyclohexane-1-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both the difluoromethyl and methoxy groups on the cyclohexane ring makes it a versatile compound for various applications .

Properties

IUPAC Name

4-(difluoromethyl)-1-methoxycyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2O3/c1-14-9(8(12)13)4-2-6(3-5-9)7(10)11/h6-7H,2-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVUGVYQCTHQISB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC(CC1)C(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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